molecular formula C12H14O3 B14566697 (4-Methylphenyl)methyl 3-oxobutanoate CAS No. 61312-32-1

(4-Methylphenyl)methyl 3-oxobutanoate

Cat. No.: B14566697
CAS No.: 61312-32-1
M. Wt: 206.24 g/mol
InChI Key: BSIUTVXEBSLZFS-UHFFFAOYSA-N
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Description

(4-Methylphenyl)methyl 3-oxobutanoate is an ester derivative of 3-oxobutanoic acid, where the ester group is a para-methyl-substituted benzyl moiety. Structurally, it consists of a β-keto ester backbone (3-oxobutanoate) linked to a (4-methylphenyl)methyl group.

Properties

CAS No.

61312-32-1

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(4-methylphenyl)methyl 3-oxobutanoate

InChI

InChI=1S/C12H14O3/c1-9-3-5-11(6-4-9)8-15-12(14)7-10(2)13/h3-6H,7-8H2,1-2H3

InChI Key

BSIUTVXEBSLZFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)CC(=O)C

Origin of Product

United States

Preparation Methods

Direct Esterification of 4-Methylbenzyl Alcohol with Acetoacetic Acid

Reaction Mechanism and Catalytic Systems

The direct esterification of 4-methylbenzyl alcohol (CAS 589-18-4) with acetoacetic acid (CAS 541-50-4) employs Brønsted acids such as sulfuric acid or p-toluenesulfonic acid to protonate the carbonyl group of acetoacetic acid, enhancing its electrophilicity. Nucleophilic attack by the alcohol forms a tetrahedral intermediate, which subsequently dehydrates to yield the ester.

Optimization of Reaction Conditions
  • Solvent Selection : Anhydrous ethanol or toluene is preferred to minimize hydrolysis.
  • Temperature : Reflux conditions (100–120°C) accelerate reaction kinetics, with prolonged durations (24–72 hours) ensuring high conversion.
  • Catalyst Loading : Sulfuric acid at 1–5 mol% achieves optimal yields without excessive side-product formation.

Representative Procedure :
A mixture of 4-methylbenzyl alcohol (10.0 mmol), acetoacetic acid (10.5 mmol), and concentrated H₂SO₄ (0.5 mL) in ethanol (50 mL) is refluxed for 48 hours. The mixture is neutralized with 2N NaOH, extracted with ethyl acetate, and dried over MgSO₄. Solvent removal affords the crude product, which is purified via vacuum distillation.

Transesterification of Ethyl Acetoacetate with 4-Methylbenzyl Alcohol

Advantages Over Direct Esterification

Transesterification using ethyl acetoacetate (CAS 141-97-9) circumvents the equilibrium limitations of direct esterification by leveraging the volatility of ethanol as a leaving group. Acid catalysts such as p-toluenesulfonic acid or trifluoromethanesulfonic acid facilitate this process.

Kinetic and Thermodynamic Considerations
  • Molar Ratio : A 1:2 ratio of ethyl acetoacetate to 4-methylbenzyl alcohol drives the reaction to >90% conversion.
  • Solvent-Free Systems : Bulk reactions at 110–120°C enhance atom economy and reduce purification complexity.

Case Study :
Ethyl acetoacetate (0.5 mol), 4-methylbenzyl alcohol (1.0 mol), and p-toluenesulfonic acid (1.5 g) are heated at 110°C for 6 hours under nitrogen. Ethanol is removed via distillation, and the residue is dissolved in toluene, washed with NaHCO₃, and concentrated. Fractional distillation under reduced pressure (100 Pa, 100–102°C) yields 80–85% pure ester.

Acylation of 4-Methylbenzyl Alcohol with Acetoacetyl Chloride

Challenges and Mitigation Strategies

While acylation with acetoacetyl chloride (CAS 1420-16-6) offers rapid kinetics, the reagent’s instability necessitates careful handling. Bases such as triethylamine or pyridine are used to scavenge HCl, preventing acid-catalyzed decomposition.

Solvent and Temperature Effects
  • Low-Temperature Reactions : Conducting the reaction at 0–5°C in dichloromethane minimizes side reactions.
  • Stoichiometry : A 1:1.1 ratio of alcohol to acyl chloride ensures complete conversion without excess reagent waste.

Synthetic Protocol :
Acetoacetyl chloride (11.0 mmol) is added dropwise to a cooled solution of 4-methylbenzyl alcohol (10.0 mmol) and triethylamine (12.0 mmol) in CH₂Cl₂ (30 mL). After stirring for 2 hours, the mixture is washed with 1M HCl and brine, dried, and concentrated. Column chromatography (hexane:ethyl acetate, 4:1) isolates the ester in 75% yield.

Comparative Analysis of Methodologies

Yield and Purity Metrics

Method Catalyst Yield (%) Purity (%)
Direct Esterification H₂SO₄ 78–82 90–95
Transesterification p-TsOH 80–85 92–97
Acylation Triethylamine 70–75 85–90

Key Observations :

  • Transesterification outperforms direct esterification in yield and scalability.
  • Acylation, while fast, suffers from lower yields due to reagent instability.

Side Reactions and Byproduct Management

Common Degradation Pathways

  • Keto-Enol Tautomerization : The acetoacetate moiety may undergo tautomerization under acidic conditions, necessitating pH control during workup.
  • Di-Ester Formation : Excess acetoacetic acid or prolonged reaction times promote di-ester byproducts, mitigated by stoichiometric precision.

Industrial-Scale Production Considerations

Continuous Flow Systems

Recent patents disclose continuous flow reactors for transesterification, reducing reaction times to 1–2 hours and improving heat management.

Chemical Reactions Analysis

Types of Reactions

(4-Methylphenyl)methyl 3-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-Methylphenylacetic acid.

    Reduction: (4-Methylphenyl)methyl 3-hydroxybutanoate.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

(4-Methylphenyl)methyl 3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (4-Methylphenyl)methyl 3-oxobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active 3-oxobutanoic acid, which can participate in metabolic pathways. The 4-methylphenyl group can interact with hydrophobic pockets in enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

The following analysis compares (4-methylphenyl)methyl 3-oxobutanoate with structurally related β-keto esters, amides, and hydrazono derivatives, emphasizing substituent effects on properties and applications.

Structural Analogs in the Methyl 3-Oxobutanoate Series ()

Compounds 8–13 in are methyl 3-oxobutanoates with aryl substituents at the γ-position (Table 1). Key comparisons include:

Compound Substituent (γ-position) Yield (%) Boiling Point (°C) IR (C=O stretches, cm⁻¹) Molecular Weight (MS)
8 (Phenyl) C₆H₅ 82 92–96 (0.05 mmHg) 1745, 1721 192
11 (4-Methylphenyl) 4-CH₃C₆H₄ 74 104–107 (0.01 mmHg) 1745, 1719 206
12 (4-Methoxyphenyl) 4-CH₃OC₆H₄ 80 121–125 (0.01 mmHg) 1747, 1724 222

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., 4-methyl in 11 ) marginally lower boiling points compared to electron-withdrawing substituents (e.g., 4-chloro in 10 ; 117–121°C). Methoxy groups (12 ) increase boiling points due to enhanced polarity .
  • IR Spectroscopy : All compounds exhibit two C=O stretches (~1745 cm⁻¹ for ester, ~1720 cm⁻¹ for β-keto group). Substituent electronic effects minimally alter these values.
  • Synthetic Utility : Higher yields (74–82%) suggest efficient Claisen-like condensation pathways for γ-aryl-β-keto esters, which could extend to benzyl ester analogs like the target compound .
Hydrazono Derivatives ()

Compounds 2e–2i in are 3-oxobutanoate derivatives with hydrazono and sulfonamide substituents. For example:

  • 2e : 77% yield, m.p. 143–145°C, IR peaks for C=O (1700–1740 cm⁻¹), aromatic C–H (3050 cm⁻¹), and S=O (1150 cm⁻¹).
  • 2i : 81% yield, m.p. 142–144°C, LC-MS confirms molecular ion peaks matching calculated values .

Comparison with Target Compound :

  • Thermal Stability : Higher melting points (140–150°C vs. liquid analogs in ) reflect increased rigidity from hydrazone bonds.
Amide Derivatives ()

N-(4-Methylphenyl)-3-oxobutanamide, an amide analog, participates in coupling reactions for pigment synthesis. Unlike esters, amides exhibit stronger hydrogen bonding (higher m.p.) and slower hydrolysis, making them suitable for stable intermediates in industrial applications .

Q & A

Q. What are the optimal synthetic routes for (4-Methylphenyl)methyl 3-oxobutanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via acid-catalyzed esterification between 3-oxobutanoic acid and 4-methylbenzyl alcohol. Key parameters include:
  • Catalyst selection : Use concentrated sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) to minimize side reactions like dehydration of the alcohol .
  • Solvent choice : Toluene or dichloromethane improves miscibility of reactants.
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Yield optimization : Monitor via GC-MS or HPLC, with typical yields ranging from 65–85% .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

  • Methodological Answer :
  • <sup>1</sup>H NMR : Expect signals at δ 2.2–2.4 ppm (singlet for ketone CH3), δ 3.6 ppm (s, ester CH3), and δ 7.2–7.4 ppm (aromatic protons from the 4-methylphenyl group).
  • IR : Strong absorption at ~1740 cm<sup>−1</sup> (ester C=O) and ~1710 cm<sup>−1</sup> (ketone C=O).
  • MS : Molecular ion peak at m/z 206 (C12H14O3<sup>+</sup>), with fragmentation peaks at m/z 91 (4-methylbenzyl fragment) and m/z 43 (acetyl fragment) .

Advanced Research Questions

Q. How does the stability of this compound vary under thermal or hydrolytic conditions, and what degradation pathways are observed?

  • Methodological Answer :
  • Thermal stability : Conduct TGA/DSC analysis to identify decomposition temperatures (>150°C typically). Major degradation products include 4-methylbenzyl alcohol and 3-oxobutanoic acid via retro-esterification .
  • Hydrolytic stability : At pH 7.4 (physiological conditions), the ester bond hydrolyzes slowly (t1/2 > 48 hrs). Under acidic (pH 2) or basic (pH 10) conditions, hydrolysis accelerates, forming 3-oxobutanoic acid and 4-methylbenzyl alcohol. Monitor via HPLC with UV detection at 254 nm .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :
  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and concentrations (IC50 values vary with assay type).
  • Impurity profiling : Use LC-MS to detect trace impurities (e.g., residual 4-methylbenzyl alcohol or unreacted 3-oxobutanoic acid) that may skew activity results .
  • Positive controls : Compare with structurally similar compounds like methyl 4-(4-methoxyphenyl)-4-oxobutanoate to validate biological relevance .

Q. What computational approaches (e.g., DFT, molecular docking) predict the reactivity or binding affinity of this compound?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO-LUMO gap) and nucleophilic sites (ketone > ester) .
  • Molecular docking : Simulate interactions with target enzymes (e.g., acetylcholinesterase) using AutoDock Vina. The 4-methylphenyl group may enhance hydrophobic binding, while the ketone participates in hydrogen bonding .

Q. What strategies are effective for impurity profiling during large-scale synthesis?

  • Methodological Answer :
  • Chromatographic separation : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to resolve impurities like 4-methylbenzyl alcohol (retention time ~5.2 min) and 3-oxobutanoic acid (~3.8 min) .
  • Quantification : Calibrate with reference standards (e.g., methyl acetoacetate for method validation) and report impurities at <0.1% for pharmaceutical-grade material .

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